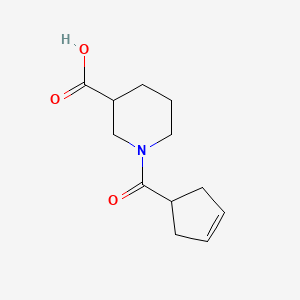
(4-Phenylthiophen-2-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .Physical And Chemical Properties Analysis
“(4-Phenylthiophen-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.Aplicaciones Científicas De Investigación
1. Catalysis in Transfer Hydrogenation
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4-Phenylthiophen-2-yl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes demonstrate significant efficacy in catalyzing transfer hydrogenation reactions, achieving up to 99% conversions with high turnover frequency values (Karabuğa et al., 2015).
2. Chemical Synthesis and Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative, has been synthesized through a condensation reaction, showing high yield and characterized using various spectroscopic techniques. This demonstrates the compound's relevance in the synthesis and structural elucidation of novel organic compounds (Shimoga et al., 2018).
3. Application in Metal Complex Synthesis
Research shows the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds have been studied for their catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
4. Anticancer Activity of Metal Complexes
New palladium (Pd)II and platinum (Pt)II complexes have been synthesized using Schiff base ligands related to (4-Phenylthiophen-2-yl)methanamine. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, highlighting their potential in medicinal chemistry (Mbugua et al., 2020).
5. Photocytotoxicity in Medical Imaging
Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, have been synthesized and studied for their photocytotoxic properties. These complexes are notable for their application in cellular imaging and demonstrating unprecedented photocytotoxicity under red light, a promising area in medical diagnostics and therapy (Basu et al., 2014).
6. Development of Serotonin Agonists
Derivatives of (4-Phenylthiophen-2-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise in pharmacology, particularly in the development of new antidepressant drugs due to their selectivity and potency (Sniecikowska et al., 2019).
Propiedades
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCFXIJQPKFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




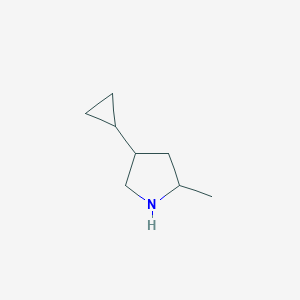
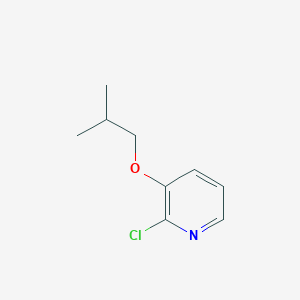
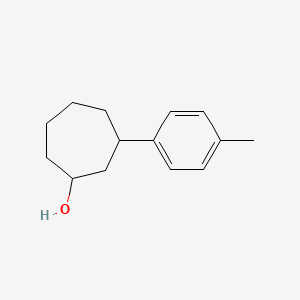
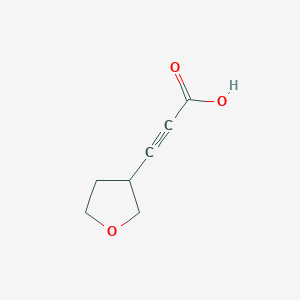
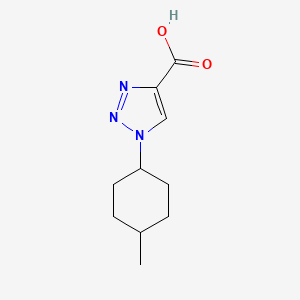

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)


![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
